[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-yl](4-benzylpiperidin-1-yl)methanone
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Overview
Description
1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PIPERIDYLMETHANONE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a piperidine ring, and a benzylpiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PIPERIDYLMETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The benzodioxole and piperidine intermediates are then coupled using a suitable linker, often involving nucleophilic substitution or reductive amination.
Final Assembly: The benzylpiperidine group is introduced through a nucleophilic substitution reaction, where the benzyl group is attached to the nitrogen atom of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PIPERIDYLMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted derivatives, such as hydroxylated, carboxylated, or alkylated compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PIPERIDYLMETHANONE: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, useful in the development of new materials and pharmaceuticals.
Biological Studies: Researchers study its interactions with biological systems to understand its effects on cellular processes and its potential therapeutic benefits.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PIPERIDYLMETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodioxole moiety may interact with aromatic residues in the binding site, while the piperidine ring can form hydrogen bonds or ionic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PIPERIDYLMETHANONE: can be compared with similar compounds such as:
1-(1,3-Benzodioxol-5-ylmethyl)-4-piperidone: Lacks the benzylpiperidine group, leading to different pharmacological properties.
1-(1,3-Benzodioxol-5-ylmethyl)-3-piperidinol: Contains a hydroxyl group instead of a ketone, affecting its reactivity and biological activity.
4-Benzylpiperidine: Lacks the benzodioxole moiety, resulting in different interaction profiles with biological targets.
The uniqueness of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PIPERIDYLMETHANONE lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in the individual components or simpler analogs.
Properties
Molecular Formula |
C26H32N2O3 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]-(4-benzylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C26H32N2O3/c29-26(28-13-10-21(11-14-28)15-20-5-2-1-3-6-20)23-7-4-12-27(18-23)17-22-8-9-24-25(16-22)31-19-30-24/h1-3,5-6,8-9,16,21,23H,4,7,10-15,17-19H2 |
InChI Key |
LRPAONHLJBPZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)OCO3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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